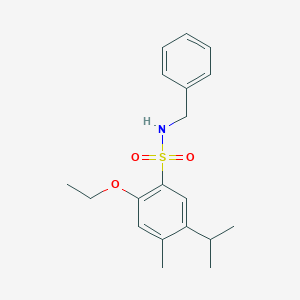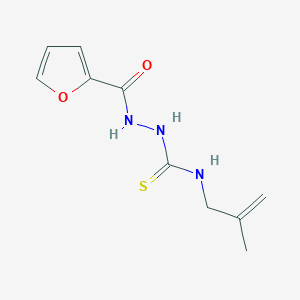
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.2 g/mol.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is also relatively inexpensive compared to other compounds with similar activities. However, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. In addition, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be toxic to some cell types, which can limit its use in certain assays.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide analogs with improved activity and selectivity. Another area of interest is the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a pesticide and as a corrosion inhibitor. Furthermore, the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide in combination with other compounds for the treatment of cancer and inflammatory diseases should be explored. Finally, the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool for studying DNA and RNA synthesis should be investigated.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use as a pesticide and as a corrosion inhibitor. The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, including the development of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide analogs with improved activity and selectivity, and the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool for studying DNA and RNA synthesis.
Synthesis Methods
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinemethanol in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinylmethylamine in the presence of a base, followed by acetylation with acetic anhydride.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHQINTTSUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)


![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)